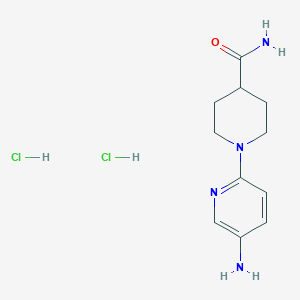

![molecular formula C12H20ClN B2386407 Methyl[2-methyl-1-(4-methylphenyl)propan-2-yl]amine hydrochloride CAS No. 1794736-79-0](/img/structure/B2386407.png)

Methyl[2-methyl-1-(4-methylphenyl)propan-2-yl]amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

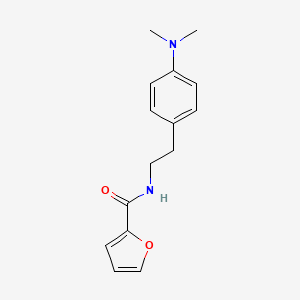

“Methyl[2-methyl-1-(4-methylphenyl)propan-2-yl]amine hydrochloride” is also known as Methiopropamine (MPA). It is an organic compound structurally related to methamphetamine . The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position . It has limited popularity as a recreational stimulant .

Synthesis Analysis

The synthesis of Methiopropamine involves a four-step process. It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane. Finally, it is reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .Molecular Structure Analysis

The molecular structure of Methiopropamine consists of a thiophene group with an alkyl amine substituent at the 2-position . The IUPAC name is 1-(thiophen-2-yl)-2-methylaminopropane .Chemical Reactions Analysis

Methiopropamine metabolism is somewhat similar to methamphetamine. Hydroxylation, demethylation, and deamination are common. Formation of thiophene S-oxide is different, as is the end product which will probably be (substituted) thiophene-2-carboxylic acid . Methiopropamine is metabolized into active thiopropamine, 4-hydroxymethiopropamine, and thiophene S-oxides .Physical And Chemical Properties Analysis

The molecular weight of Methiopropamine is 163.26 . It is a liquid at room temperature .Applications De Recherche Scientifique

Pharmacological Characterization and Potential Therapeutic Applications

A study by Grimwood et al. (2011) investigated a novel κ-opioid receptor (KOR) antagonist, showing potential for treating depression and addiction disorders. This research highlights the importance of selective KOR antagonists in pharmacology, suggesting a therapeutic application for compounds with similar structures or functionalities (Grimwood et al., 2011).

Analytical Chemistry and Material Science

Nycz et al. (2011) characterized several cathinones, including 2-(methylamino)-1-(4-methylphenyl)propan-1-one, through spectroscopic studies. This work provides insights into the structural and electronic properties of related compounds, which could be applied in material science for the development of new materials or in analytical chemistry for substance identification (Nycz et al., 2011).

Corrosion Inhibition

Research by Boughoues et al. (2020) on amine derivative compounds, including corrosion inhibition performances on mild steel, suggests the potential use of similar compounds in industrial applications to protect metals against corrosion. This application is critical for extending the lifespan of metal components in various industrial settings (Boughoues et al., 2020).

Drug Synthesis and Identification

A study by Toske et al. (2017) identified a processing impurity in methamphetamine synthesis, highlighting the importance of precise chemical identification in the synthesis of pharmaceuticals and the potential forensic applications for similar compounds (Toske et al., 2017).

Bioactive Compound Synthesis

Noolvi et al. (2014) explored the synthesis and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole, indicating the relevance of chemical synthesis in discovering new bioactive compounds with potential therapeutic applications (Noolvi et al., 2014).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors such as the κ-opioid receptor (kor) .

Mode of Action

Related compounds have been shown to function as antagonists at their target receptors

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways, including those involving the metabolism of boronic esters .

Result of Action

Related compounds have been shown to have significant effects on cellular activity, including potential acute toxicity with cardiovascular, gastrointestinal, and psychotic symptoms .

Safety and Hazards

Methiopropamine has the potential for significant acute toxicity with cardiovascular, gastrointestinal, and psychotic symptoms . It is classified as a Schedule I substance in the United States, meaning it is illegal due to high potential for abuse . The safety information includes hazard statements H315, H319, H335 .

Analyse Biochimique

Biochemical Properties

Methyl[2-methyl-1-(4-methylphenyl)propan-2-yl]amine hydrochloride functions as a norepinephrine-dopamine reuptake inhibitor . It is more selective for norepinephrine than dopamine . This compound interacts with enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its influence on these cellular processes can lead to changes in cell behavior and function .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms . It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . These interactions allow it to exert its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . It has been observed to have stability, degradation, and long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

This compound is localized within specific compartments or organelles within the cell . This subcellular localization can influence its activity or function .

Propriétés

IUPAC Name |

N,2-dimethyl-1-(4-methylphenyl)propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c1-10-5-7-11(8-6-10)9-12(2,3)13-4;/h5-8,13H,9H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZFWNRLPRZZMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C)(C)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-5-sulfinate](/img/structure/B2386324.png)

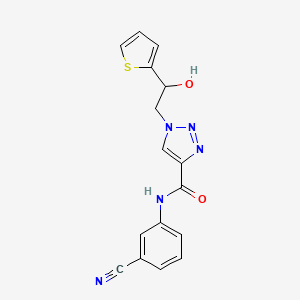

![4-cyano-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide](/img/structure/B2386326.png)

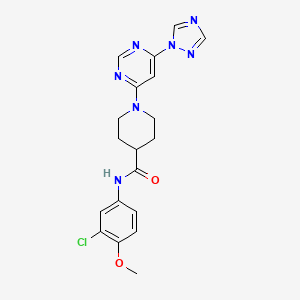

![2-(4-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2386332.png)

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2386337.png)

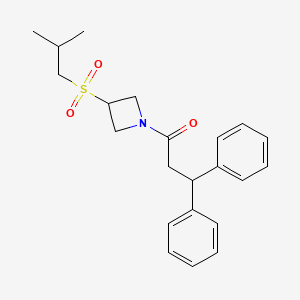

![N-(1-cyanocyclohexyl)-2-{[1-ethyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamide](/img/structure/B2386338.png)

![N-(3-fluorophenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2386340.png)